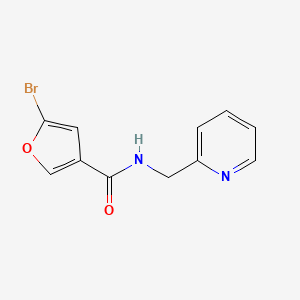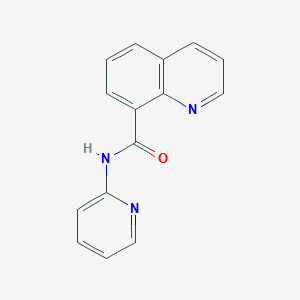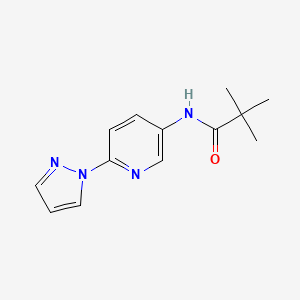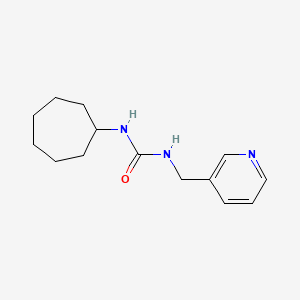
N-(4-methylpyridin-2-yl)furan-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methylpyridin-2-yl)furan-3-carboxamide, also known as MFC, is a chemical compound that has been extensively studied for its potential applications in scientific research. MFC is a heterocyclic compound that is commonly used as a building block in the synthesis of various other compounds.
Mecanismo De Acción
The exact mechanism of action of N-(4-methylpyridin-2-yl)furan-3-carboxamide is not fully understood. However, it is believed that N-(4-methylpyridin-2-yl)furan-3-carboxamide acts as a chelating agent, binding to metal ions and facilitating various chemical reactions. N-(4-methylpyridin-2-yl)furan-3-carboxamide has also been shown to have antioxidant properties, which may contribute to its potential therapeutic applications.
Biochemical and Physiological Effects:
N-(4-methylpyridin-2-yl)furan-3-carboxamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to have antioxidant properties, which may be beneficial in the treatment of various diseases. N-(4-methylpyridin-2-yl)furan-3-carboxamide has also been shown to have anti-inflammatory properties, which may be useful in the treatment of inflammatory conditions. Additionally, N-(4-methylpyridin-2-yl)furan-3-carboxamide has been shown to have antifungal and antibacterial properties, which may be useful in the development of new antimicrobial agents.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(4-methylpyridin-2-yl)furan-3-carboxamide in lab experiments is its versatility. N-(4-methylpyridin-2-yl)furan-3-carboxamide can be used as a building block in the synthesis of various other compounds, making it a useful tool for synthetic chemists. Additionally, N-(4-methylpyridin-2-yl)furan-3-carboxamide has been shown to have a wide range of potential applications, making it a valuable compound for researchers in various fields. However, one limitation of using N-(4-methylpyridin-2-yl)furan-3-carboxamide in lab experiments is its relatively high cost, which may make it less accessible to some researchers.
Direcciones Futuras
There are many potential future directions for research involving N-(4-methylpyridin-2-yl)furan-3-carboxamide. One area of interest is the development of new materials, such as polymers and liquid crystals, using N-(4-methylpyridin-2-yl)furan-3-carboxamide as a building block. Additionally, N-(4-methylpyridin-2-yl)furan-3-carboxamide may have potential therapeutic applications, particularly in the treatment of inflammatory conditions and as an antimicrobial agent. Further research is needed to fully understand the mechanism of action of N-(4-methylpyridin-2-yl)furan-3-carboxamide and its potential applications in various fields.
Métodos De Síntesis
The synthesis of N-(4-methylpyridin-2-yl)furan-3-carboxamide can be achieved through a variety of methods, including the reaction of furan-3-carboxylic acid with 4-methylpyridine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). This method results in the formation of N-(4-methylpyridin-2-yl)furan-3-carboxamide as a white crystalline powder with a melting point of 202-204°C. Other methods of synthesis include the reaction of furan-3-carboxylic acid with 4-methylpyridine in the presence of a catalyst such as triethylamine or pyridine.
Aplicaciones Científicas De Investigación
N-(4-methylpyridin-2-yl)furan-3-carboxamide has been extensively studied for its potential use in scientific research. It has been shown to have a wide range of applications, including as a building block in the synthesis of various other compounds, as a ligand in metal-catalyzed reactions, and as a potential drug candidate for the treatment of various diseases. N-(4-methylpyridin-2-yl)furan-3-carboxamide has also been used in the development of new materials, such as polymers and liquid crystals.
Propiedades
IUPAC Name |
N-(4-methylpyridin-2-yl)furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-8-2-4-12-10(6-8)13-11(14)9-3-5-15-7-9/h2-7H,1H3,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTJAMVNDUVARCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C2=COC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylpyridin-2-yl)furan-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-Fluorophenyl)[4-(3-methylphenyl)piperazin-1-yl]methanone](/img/structure/B7470652.png)

![5-(2-Morpholinoacetamido)benzo[b]thiophene-2-carboxylic acid](/img/structure/B7470668.png)
![N-[4-(cyanomethyl)phenyl]-1-methylindole-3-carboxamide](/img/structure/B7470673.png)
![3-[(4-Phenylpiperazin-1-yl)methyl]-1,3-thiazolidin-2-one](/img/structure/B7470682.png)


![N-methyl-N-(4-methylcyclohexyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7470702.png)
![2-[(4-fluorobenzyl)amino]-2-oxoethyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate](/img/structure/B7470710.png)



![1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl-(3-fluorophenyl)methanone](/img/structure/B7470740.png)
